molecular formula C8H5BrN2O2 B12992439 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B12992439
M. Wt: 241.04 g/mol
InChI Key: LRPFOCNXINLEEL-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The imidazo[1,5-a]pyridine scaffold can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reduction reactions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of materials for optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other imidazo-pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

8-bromoimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13)

InChI Key

LRPFOCNXINLEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C(=C1)Br

Origin of Product

United States

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